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Compound of Interest

Compound Name: 2-Undecyloxirane

Cat. No.: B7910362

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) and
mass spectrometry (MS) data for 2-Undecyloxirane, a terminal epoxide of significant interest
in synthetic chemistry and drug development. For comparative purposes, data for the closely
related homolog, 1,2-epoxydodecane, is also presented. This guide aims to serve as a practical
resource for the identification and characterization of 2-Undecyloxirane, offering detailed
experimental protocols and a clear presentation of spectral data.

Spectroscopic Data Comparison

The structural similarities between 2-Undecyloxirane (also known as 1,2-epoxytridecane) and
its lower homolog, 1,2-epoxydodecane, are reflected in their NMR and mass spectra. The
primary differences arise from the additional methylene group in the alkyl chain of 2-
Undecyloxirane.

Carbon-13 NMR Data

The 13C NMR spectra of these epoxides are characterized by signals corresponding to the
oxirane ring carbons and the carbons of the long alkyl chain. The chemical shifts of the epoxide
carbons are particularly diagnostic.
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2-Undecyloxirane 1,2-Epoxydodecane
Carbon Atom . .
(Predicted) (Predicted)
C1 (CH2) ~47.1 ppm ~47.1 ppm
C2 (CH) ~52.4 ppm ~52.4 ppm
Alkyl Chain ~14.1 - 32.6 ppm ~14.1 - 32.6 ppm

Note: The predicted values are based on standard chemical shift increments for aliphatic
chains and epoxides. Actual experimental values may vary slightly depending on the solvent
and other acquisition parameters.

Mass Spectrometry Data

Electron ionization mass spectrometry (EI-MS) of long-chain terminal epoxides typically results
in fragmentation patterns dominated by cleavage of the C-C bond adjacent to the oxirane ring
and subsequent fragmentation of the alkyl chain. While a detailed mass spectrum for 2-
Undecyloxirane is not publicly available, the fragmentation pattern can be inferred from that of
1,2-epoxydodecane.

Table 2: Key Mass Spectrometry Fragments for 1,2-Epoxydodecane[1]

m/z Relative Intensity (%) Proposed Fragment
41 61.0 [CsHs]*

43 69.2 [CsH7]*

55 78.4 [CaH7]*

57 49.4 [CaHo]*

69 64.2 [CsHe]*

71 100.0 [CsH11]*

82 61.1 [CeH10]*

83 41.7 [CeHa1]*

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b7910362?utm_src=pdf-body
https://www.benchchem.com/product/b7910362?utm_src=pdf-body
https://m.chemicalbook.com/SpectrumEN_2855-19-8_MS.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7910362?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative

Check Availability & Pricing

The mass spectrum of 2-Undecyloxirane is expected to show a similar pattern, with the
characteristic alkyl fragment ions. The molecular ion peak (M*) for 2-Undecyloxirane would be
at m/z 198.

Experimental Protocols

Standardized protocols are crucial for obtaining high-quality, reproducible NMR and mass
spectrometry data. The following are representative methodologies for the characterization of
long-chain epoxides.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 3C NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-des) in a 5 mm NMR tube.

e Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a broadband
probe.

e IH NMR Parameters:

o

Pulse Sequence: Standard single-pulse experiment (zg30).

[¢]

Spectral Width: 0-16 ppm.

[¢]

Acquisition Time: ~2-3 seconds.

[e]

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64.

o

e 1B3C NMR Parameters:

o Pulse Sequence: Proton-decoupled single-pulse experiment (zgpg30).

o Spectral Width: 0-220 ppm.

o Acquisition Time: ~1-2 seconds.
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o Relaxation Delay: 2-5 seconds.

o Number of Scans: 1024 or more, depending on sample concentration.

» Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired free induction decay (FID). Chemical shifts are referenced to the residual
solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Gas Chromatography-Mass Spectrometry (GC-MS)

o Sample Preparation: Prepare a dilute solution of the analyte (e.g., 1 mg/mL) in a volatile
organic solvent such as hexane or dichloromethane.

 Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron
ionization (EI) source.

e GC Parameters:
o Injector Temperature: 250 °C.

o Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 pm film
thickness).

o Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a
rate of 10 °C/min, and hold for 5 minutes.

o Carrier Gas: Helium at a constant flow rate of 1 mL/min.
¢ MS Parameters:

o lonization Mode: Electron lonization (El) at 70 eV.

[¢]

Mass Range: m/z 40-400.

Scan Rate: 2 scans/second.

[e]

o

lon Source Temperature: 230 °C.

[¢]

Transfer Line Temperature: 280 °C.
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o Data Analysis: Identify the compound based on its retention time and by comparing its mass
spectrum with reference libraries (e.g., NIST).

Analytical Workflow

The following diagram illustrates a typical workflow for the analytical characterization of 2-
Undecyloxirane.

Analytical Workflow for 2-Undecyloxirane Characterization
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Caption: Workflow for the characterization of 2-Undecyloxirane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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undecyloxirane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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